molecular formula C15H14O4 B6343982 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% CAS No. 1063714-84-0

4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%

Cat. No. B6343982
CAS RN: 1063714-84-0
M. Wt: 258.27 g/mol
InChI Key: XMQJMJIEAKFEEX-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% (4-DFPF) is a phenolic compound with a wide range of applications in the field of organic chemistry. It is commonly used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fragrances. 4-DFPF has also been used in the development of new materials and in the study of biological systems.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been used in the study of biological systems, such as enzymes and cell membranes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is not well understood, but it is believed to involve the formation of a complex with a metal ion. This complex is thought to interact with the enzyme or cell membrane, resulting in a change in its structure or function. In addition, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is believed to interact with other molecules, such as proteins, lipids, and carbohydrates, in order to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed to interact with enzymes and cell membranes in order to produce a desired effect. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is thought to interact with other molecules, such as proteins, lipids, and carbohydrates, in order to produce a desired effect.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments include its high purity, its low cost, and its availability. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is relatively easy to synthesize and can be used in a variety of experiments. The main disadvantage of using 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments is that its mechanism of action is not well understood.

Future Directions

The future directions for 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% research include further studies on its biochemical and physiological effects, as well as its mechanism of action. Additionally, further studies on the synthesis of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% and its use in the development of new materials are needed. Finally, further studies on the use of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in the study of biological systems, such as enzymes and cell membranes, are also needed.

Synthesis Methods

4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized in different ways, depending on the desired end product. Generally, the synthesis of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% involves the reaction of 3,5-dimethoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is typically carried out at a temperature of 60-70°C. The reaction yields 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in 95% purity.

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-6-11(7-14(8-13)19-2)10-3-4-15(17)12(5-10)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJMJIEAKFEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659210
Record name 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1063714-84-0
Record name 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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